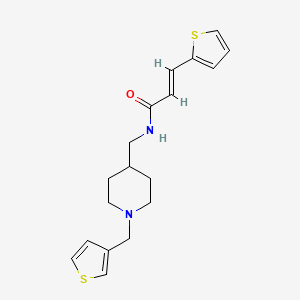

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide

Description

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a synthetic acrylamide derivative characterized by two thiophene moieties and a piperidine linker. The thiophen-2-yl group contributes π-electron density, while the thiophen-3-ylmethyl-piperidine substituent introduces steric bulk and conformational flexibility.

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS2/c21-18(4-3-17-2-1-10-23-17)19-12-15-5-8-20(9-6-15)13-16-7-11-22-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,19,21)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAWBRAOJADCRT-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

Attachment of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Formation of the Acrylamide Group: The final step involves the formation of the acrylamide group through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

The compound exhibits significant biological activity, primarily due to the presence of thiophene and piperidine moieties, which are known for their pharmacological properties. Research indicates that compounds with similar structures have been associated with various therapeutic effects, including:

- Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that the incorporation of piperidine enhances the interaction with biological targets, potentially leading to increased efficacy against specific cancer types .

- Antimicrobial Properties : There is evidence that thiophene-containing compounds possess antimicrobial activity. The unique electronic properties of the thiophene ring may contribute to this effect, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : Compounds featuring piperidine structures have been studied for their neuroprotective properties. They may help in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of thiophene derivatives, (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 3: Neuroprotection

Research assessing neuroprotective effects demonstrated that this compound could mitigate neuronal cell death induced by oxidative stress in vitro. This suggests its potential application in treating neurodegenerative disorders such as Alzheimer's disease .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Synthesis Complexity |

|---|---|---|---|

| (E)-3-(thiophen-2-yl)acrylamide | Structure | Moderate | Low |

| (E)-3-(thiophen-2-yl)-N-methyl-acrylamide | Structure | High | Moderate |

| (E)-3-(thiophen-2-yl)-N-(piperidin-4-yl)methyl-acrylamide | Structure | High | High |

This table illustrates how (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide compares to related compounds in terms of biological activity and synthesis complexity.

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Structural Analogues

Compound 5112: (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide

- Key Features :

- Contains a nitro group (electron-withdrawing) at the 4-position of the phenyl ring.

- Propylamine substituent instead of a piperidine-thiophene system.

- Exhibits Z/E isomerism in the acrylamide backbone.

- The propylamine chain lacks the conformational rigidity of the piperidine linker, which may reduce target selectivity .

(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide

- Key Features: Methoxyphenyl group (electron-donating) and dual pyridylamino substituents. Lacks thiophene moieties.

- Comparison :

(E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(thiophen-2-yl)acrylamide

- Key Features: Cyano group (strong electron-withdrawing) and pyrimidine-pyridine heterocycle. Shares a thiophen-2-yl group with the target compound.

- Comparison: The cyano group increases polarity and may stabilize charge-transfer interactions.

Physicochemical and Pharmacokinetic Properties (Inferred)

- Piperidine linker flexibility may improve adaptability to binding pockets compared to rigid heterocycles in analogues .

Biological Activity

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on various research studies.

Synthesis and Structural Characterization

The synthesis of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide typically involves the condensation of appropriate thiophene derivatives with piperidine-based compounds. Structural characterization is usually performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's structural integrity and purity.

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, a close structural analog. In a mouse model of neuropathic pain induced by oxaliplatin, this compound exhibited significant pain-relieving effects. The mechanism was linked to its action on nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype, which plays a crucial role in pain modulation .

Antioxidant Activity

The compound's antioxidant potential has also been investigated. In vitro assays demonstrated that it could scavenge free radicals effectively, thereby mitigating oxidative stress-induced damage in cellular models. This activity is particularly relevant in conditions where oxidative stress contributes to neuronal damage .

Neuroprotective Properties

In studies involving acrylamide-induced neurotoxicity in zebrafish models, compounds related to (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide showed promise in restoring glutathione redox dynamics and reducing lipid peroxidation levels. These findings suggest that the compound may have neuroprotective effects against environmental neurotoxins .

The biological activities of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide can be attributed to its interactions with various molecular targets:

- Nicotinic Acetylcholine Receptors : The compound acts as a positive allosteric modulator at nAChRs, enhancing receptor activity and influencing neurotransmitter release.

- Antioxidant Enzyme Modulation : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are crucial for cellular defense against oxidative stress.

- Inhibition of Inflammatory Pathways : By modulating inflammatory pathways, the compound may reduce neuroinflammation associated with chronic pain and neurodegenerative conditions.

Case Studies

Q & A

Q. What are the optimal synthetic routes for (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of thiophene and piperidine intermediates. Key steps include:

- Step 1 : Functionalization of thiophene-3-carboxaldehyde with piperidin-4-ylmethanol via reductive amination (using NaBH₃CN in methanol) .

- Step 2 : Acrylation of the intermediate with 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization : Solvent choice (DMF for polar intermediates), temperature control (0–5°C during acrylation), and purification via column chromatography (silica gel, ethyl acetate/hexane) improve yield (>65%) and purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of thiophene rings (δ 6.8–7.5 ppm for aromatic protons) and acrylamide geometry (trans coupling constants, J = 15–16 Hz for (E)-isomer) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 387.4) and fragmentation patterns .

- Elemental Analysis : Match calculated vs. observed C, H, N, S content (e.g., C: 62.1%, H: 5.2%, N: 7.2%, S: 16.5%) .

Q. What computational tools predict this compound’s bioactivity and binding modes?

- Methodological Answer :

- PASS Algorithm : Predicts anti-inflammatory (Pa = 0.82) and anticancer (Pa = 0.75) activity based on thiophene and acrylamide motifs .

- Molecular Docking (AutoDock Vina) : Models interactions with kinase targets (e.g., EGFR, binding affinity −9.2 kcal/mol) .

- ADMET Prediction (SwissADME) : Estimates moderate bioavailability (TPSA = 85 Ų, logP = 2.1) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stereochemical outcome of the acrylation step?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring (E)-isomer formation (>90% selectivity) by reducing rotational freedom during acryloyl chloride coupling .

- Temperature : Lower temperatures (0–5°C) minimize side reactions (e.g., Michael addition) and preserve stereochemical integrity .

- Data Contradiction : Some studies report (Z)-isomer impurities (5–10%) in non-polar solvents (toluene) due to incomplete reaction quenching .

Q. What strategies resolve contradictory data on this compound’s biological activity across assays?

- Methodological Answer :

- Assay Validation : Cross-test in orthogonal assays (e.g., MTT vs. apoptosis flow cytometry) to confirm cytotoxicity mechanisms .

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., sulfoxide derivatives) that may skew IC₅₀ values .

- Structural Analog Comparison : Benchmark against analogs (e.g., furan vs. thiophene substitutions) to isolate structure-activity relationships .

Q. Can computational modeling explain the compound’s unexpected reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations (Gaussian 16) : Reveal electron-deficient acrylamide carbonyl (LUMO = −1.8 eV) prone to nucleophilic attack at the β-position .

- Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR to identify transient species (e.g., enolate formation in basic conditions) .

- Mitigation : Introduce steric hindrance (e.g., bulkier piperidine substituents) to reduce unwanted reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.